Cyclohexyldichlorophosphine (CAS 2844-89-5) is a reactive, bifunctional alkyl-phosphorus electrophile procured as a foundational building block for synthesizing advanced organophosphorus compounds. Featuring a moderately bulky, electron-donating cyclohexyl ring and two labile phosphorus-chlorine bonds, it offers a specific balance of steric shielding and synthetic versatility. Industrial and academic buyers select this compound when they need to construct electron-rich bidentate or asymmetric phosphines that require stronger σ-donation than phenyl derivatives, but with less steric hindrance than tert-butyl or adamantyl analogs.
Substituting Cyclohexyldichlorophosphine with closely related halophosphines fundamentally alters both the synthesis workflow and the downstream performance of the resulting materials. Replacing it with Phenyldichlorophosphine (PhPCl2) drastically reduces the electron-donating capacity of the final ligand, often stalling palladium-catalyzed cross-coupling cycles at the oxidative addition step. Conversely, utilizing bulkier aliphatic precursors like tert-Butyldichlorophosphine (tBuPCl2) introduces severe steric clash, which can completely inhibit the double nucleophilic substitution required to form cyclic phosphines or bisphosphine complexes [1]. Furthermore, attempting to use Dicyclohexylchlorophosphine (Cy2PCl) restricts the chemist to symmetric derivatives, eliminating the possibility of stepwise asymmetric functionalization. Thus, CyPCl2 is strictly non-interchangeable when a precise combination of moderate steric bulk, high electron density, and bifunctional reactivity is required.
When synthesizing sterically demanding cyclic ylide-substituted phosphines (YPhos) or bisphosphine metal complexes, the choice of the dichlorophosphine precursor dictates the success of the cyclization or double-substitution. Cyclohexyldichlorophosphine possesses a moderate steric profile that allows for efficient double nucleophilic attack, yielding cyclic ligands at 65–79% efficiency and readily forming bisphosphine palladium complexes. In contrast, bulkier aliphatic comparators like tert-butyldichlorophosphine or adamantyl derivatives often fail to form these bisphosphine species due to excessive steric clash at the phosphorus center [1].
| Evidence Dimension | Yield of cyclic/bisphosphine ligand formation |
| Target Compound Data | 65–79% yield (readily forms bisphosphine species) |
| Comparator Or Baseline | tert-Butyldichlorophosphine / Adamantyl analogs (Reaction fails or yields are severely restricted due to steric clash) |
| Quantified Difference | Enables successful double substitution (>65% yield) vs. near-zero yield for ultra-bulky analogs |
| Conditions | Nucleophilic substitution at -60 °C to room temperature; complexation with Pd2(dba)3 |
Procurement of CyPCl2 is essential for manufacturing complex bidentate or cyclic phosphine ligands where ultra-bulky precursors fail to react.
For cross-coupling catalysts, the electron density of the phosphine ligand directly controls the rate of oxidative addition. Ligands derived from Cyclohexyldichlorophosphine retain the strongly electron-donating aliphatic nature of the cyclohexyl ring, resulting in a lower Tolman Electronic Parameter (TEP) for the final complexes (typically ~2056 cm⁻¹ for PCy3 derivatives). Substituting this precursor with Phenyldichlorophosphine (PhPCl2) yields aromatic ligands with significantly weaker σ-donation (TEP ~2068 cm⁻¹ for PPh3 derivatives)[1]. This difference fundamentally alters catalyst kinetics.
| Evidence Dimension | Tolman Electronic Parameter (TEP) of resulting symmetric ligands |
| Target Compound Data | ~2056 cm⁻¹ (Strong σ-donor, accelerating oxidative addition) |
| Comparator Or Baseline | Phenyldichlorophosphine (~2068 cm⁻¹, weaker σ-donor) |
| Quantified Difference | ~12 cm⁻¹ shift in infrared carbonyl stretching frequency, indicating substantially higher electron density at the metal center |
| Conditions | Standard Ni(CO)3L or equivalent IR spectroscopic measurement of electronic parameters |
Buyers formulating high-performance cross-coupling catalysts must select CyPCl2 over PhPCl2 to ensure sufficient electron density for activating challenging aryl chloride substrates.
The synthesis of chiral-at-phosphorus or highly tuned asymmetric ligands (e.g., Cyclohexyl(aryl)(alkyl)phosphine) requires a precursor with multiple leaving groups. Cyclohexyldichlorophosphine provides two reactive P-Cl bonds, enabling the controlled, stepwise addition of two different carbon nucleophiles. If a buyer were to substitute this with Dicyclohexylchlorophosphine (Cy2PCl), the synthesis is strictly limited to a single substitution, forcing the final product to be a symmetric dicyclohexyl derivative[1]. This bifunctionality is critical for fine-tuning the steric and electronic quadrants of asymmetric catalysts.
| Evidence Dimension | Number of orthogonal substitution pathways |
| Target Compound Data | 2 reactive P-Cl bonds (enables asymmetric ligand synthesis) |
| Comparator Or Baseline | Dicyclohexylchlorophosphine (1 reactive P-Cl bond, restricted to symmetric addition) |
| Quantified Difference | 100% increase in functionalizable sites per molecule |
| Conditions | Stepwise addition of Grignard or organolithium reagents under inert atmosphere |
Essential for R&D and scale-up of proprietary asymmetric catalysts where independent tuning of two different phosphorus substituents is required.
Recent advances in siRNA therapeutics utilize alkyl phosphonate modifications in the seed region to enhance specificity. Cyclohexyldichlorophosphine allows for the direct, one-pot synthesis of cyclohexyl phosphonamidites via reaction with nucleosides in the presence of diisopropylamine (yielding ~18% isolated pure product for complex nucleosides). In contrast, synthesizing other bulky alkyl phosphonamidites (like isobutyl or propyl) requires a multi-step process involving the preparation of specific Grignard reagents and their addition to bis(diisopropylamino)chlorophosphine [1]. CyPCl2 thus streamlines the synthetic route for this specific therapeutic modification.
| Evidence Dimension | Synthetic route complexity for alkyl phosphonamidites |
| Target Compound Data | Direct reaction with nucleoside (1 main step from commercial precursor) |
| Comparator Or Baseline | Standard alkyl Grignard route (Multi-step: Grignard synthesis + addition to aminophosphine) |
| Quantified Difference | Eliminates the need for custom Grignard reagent preparation and handling |
| Conditions | Reaction with N2-isobutyryl-2'-deoxy-5'-dimethoxytrityl-guanosine at -20 °C to RT |
Procuring CyPCl2 directly reduces process steps and reagent overhead for manufacturers of modified therapeutic oligonucleotides.
Directly following from its enhanced electron-donating properties (Section 3), Cyclohexyldichlorophosphine is an effective precursor for synthesizing Buchwald-Hartwig, Suzuki-Miyaura, and Negishi cross-coupling ligands. The resulting cyclohexyl-bearing phosphines provide the necessary electron density to accelerate oxidative addition into unactivated aryl chlorides, a critical requirement for industrial pharmaceutical synthesis [1].
Because of its balanced steric profile—being less hindered than tert-butyl analogs—this compound is structurally suited for double nucleophilic substitution reactions. It is used to construct cyclic ylide-backbone phosphines (YPhos), which are effective ligands for gold and palladium catalysis, enabling high yields without the steric blockades seen with bulkier precursors[2].
Leveraging its direct reactivity with nucleosides, Cyclohexyldichlorophosphine is utilized to synthesize cyclohexyl phosphonamidites. These are incorporated into the backbone of siRNA in the seed region, enhancing therapeutic specificity and off-target profiles without the need for complex, multi-step Grignard-based phosphonamidite synthesis routes [3].
Due to the presence of two reactive P-Cl bonds, CyPCl2 is a critical building block for creating asymmetric phosphines. By performing stepwise additions of different organometallic reagents, chemists can independently tune the steric and electronic properties of the resulting ligands, an essential process for developing proprietary asymmetric hydrogenation or coupling catalysts [4].
Corrosive